molecular formula C7H7ClO2S B2391336 Methyl 4-chloro-3-methylthiophene-2-carboxylate CAS No. 683787-70-4

Methyl 4-chloro-3-methylthiophene-2-carboxylate

Cat. No. B2391336
CAS RN: 683787-70-4
M. Wt: 190.64
InChI Key: BMHBBLPXPQZABB-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7ClO2S . It’s a solid substance and is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7ClO2S/c1-4-3-11-6 (5 (4)8)7 (9)10-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The molecular weight of this compound is 190.65 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Methyl 4-chloro-3-methylthiophene-2-carboxylate serves as a pivotal intermediate in the synthesis of various compounds with potential biological activities. For instance, the design and synthesis of thiazoles targeting flavivirus envelope proteins have been explored, where analogues of this compound were synthesized to improve antiviral potency, metabolic stability, and therapeutic index against yellow fever virus (Mayhoub, Khaliq, Kuhn, & Cushman, 2011). Additionally, the compound is involved in the creation of disperse dyes for polyester fibers, showcasing its versatility in chemical synthesis and application in materials science (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Corrosion Inhibition

Research into corrosion inhibition has identified this compound derivatives as effective agents. A study focused on the mechanism and inhibiting efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole on mild steel corrosion in acidic media demonstrated significant inhibition efficiencies, highlighting the potential of this compound derivatives in protecting metals from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Environmental and Material Science

In the realm of material science and environmental applications, this compound derivatives have been employed in the functionalization of graphene oxide for dye and copper removal. This application is crucial for water purification technologies and the development of efficient sorbents for environmental cleanup (Chen, Zhang, Yang, & Wang, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

As for future directions, “Methyl 4-chloro-3-methylthiophene-2-carboxylate” could be further studied for its potential applications in various fields, given its role as a building block in organic synthesis .

properties

IUPAC Name

methyl 4-chloro-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHBBLPXPQZABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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